Cas no 30618-84-9 (Glycerol monomercaptoacetate)

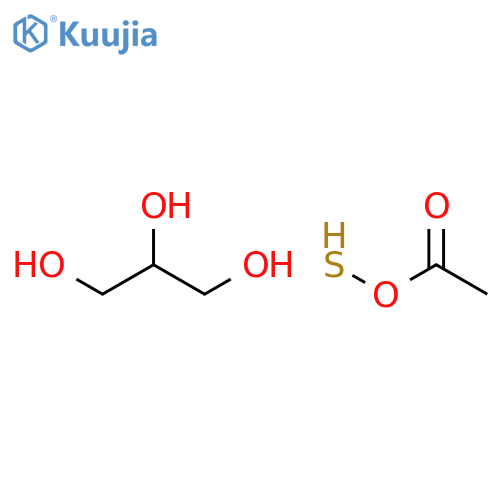

Glycerol monomercaptoacetate structure

商品名:Glycerol monomercaptoacetate

Glycerol monomercaptoacetate 化学的及び物理的性質

名前と識別子

-

- Glycerol monomercaptoacetate

- Glyceryl monothioglycolate

- GLYCEROL MONOTHIOGLYCOLATE, 78~82

- Acetic acid,mercapto-,monoester with glycerol

- Aceticacid,mercapto-,monoesterwith1,2,3-propanetriol

- Einecs 250-264-8

- GLYCEROLMONOTHIOGLYCOLATE

- GLYCERYL THIOGLYCOLATE

- MERCAPTOACETIC ACID GLYCERYL ESTER

- Mercaptoacetic acid monoester with 1,2,3-propanetriol

- mercaptoacetic acid,monoester with propane-1,2,3-triol

- 30618-84-9

- CHEBI:156545

- DOGJSOZYUGJVKS-UHFFFAOYSA-N

- Glyceryl 1-thioglycolate

- Acetic acid, 2-mercapto-, 2,3-dihydroxypropyl ester

- Glycerol monomercaptoacetate, technical grade, 82%

- MFCD00153007

- FT-0651643

- Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol

- EC 250-264-8

- Glycerolmonomercaptoacetate

- H10926

- 0FWE72AF2P

- Glyceryl monothioglycolate, Techincal grade

- glycerol monothioglycolate

- Mercaptoacetic acid, monoester with propane-1,2,3-triol

- NS00008029

- AKOS006274928

- DTXSID60873439

- Mercaptoacetic acid, monoester with 1,2,3-propanetriol

- 0A100Y3J61

- Glycerol 1-monothioglycolate

- UNII-0A100Y3J61

- Acetic acid, mercapto-, monoester with 1,2,3-propanetriol

- 2,3-dihydroxypropyl sulfanylacetate

- UNII-0FWE72AF2P

- 2,3-dihydroxypropyl 2-sulfanylacetate

- SCHEMBL107724

- 2,3-dihydroxypropyl 2-mercaptoacetate

- Glyceryl 1-monothioglycolate

- 68148-42-5

- Q27236512

- Acetic acid, mercapto-, monoester with glycerol

- Mercaptoacetic acid monoester with 1,2,3-propanetrio

-

- MDL: MFCD00153007

- インチ: 1S/C5H10O4S/c6-1-4(7)2-9-5(8)3-10/h4,6-7,10H,1-3H2

- InChIKey: BULRPAUBUPQXMA-UHFFFAOYSA-N

- ほほえんだ: SOC(=O)C.OCC(CO)O

計算された属性

- せいみつぶんしりょう: 166.03000

- どういたいしつりょう: 166.03

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _0.7

- トポロジー分子極性表面積: 67.8A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 359.8±27.0 °C at 760 mmHg

- フラッシュポイント: 171.4±23.7 °C

- 屈折率: 1.524

- PSA: 105.56000

- LogP: -1.18740

- じょうきあつ: No data available

Glycerol monomercaptoacetate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H301 (97.5%) H312 (92.5%) H317 (100%)

- ちょぞうじょうけん:Store at room temperature

Glycerol monomercaptoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB336885-5 g |

Glycerol monomercaptoacetate, technical grade, 82%; . |

30618-84-9 | 82% | 5 g |

€526.80 | 2023-07-19 | |

| TRC | G650123-500mg |

Glycerol Monomercaptoacetate |

30618-84-9 | 500mg |

$ 95.00 | 2022-06-04 | ||

| TRC | G650123-100mg |

Glycerol Monomercaptoacetate |

30618-84-9 | 100mg |

$ 65.00 | 2022-06-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-482494-5 g |

Glyceryl monothioglycolate, Technical grade, |

30618-84-9 | 5g |

¥3,723.00 | 2023-07-11 | ||

| abcr | AB336885-1 g |

Glycerol monomercaptoacetate, technical grade, 82%; . |

30618-84-9 | 82% | 1 g |

€207.60 | 2023-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G854729-100g |

Glycerol monomercaptoacetate |

30618-84-9 | 82% | 100g |

1,728.00 | 2021-05-17 | |

| abcr | AB336885-1g |

Glycerol monomercaptoacetate, technical grade, 82%; . |

30618-84-9 | 82% | 1g |

€200.60 | 2025-02-13 | |

| abcr | AB336885-5g |

Glycerol monomercaptoacetate, technical grade, 82%; . |

30618-84-9 | 82% | 5g |

€505.90 | 2025-02-13 | |

| 1PlusChem | 1P00315H-5g |

Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol |

30618-84-9 | 5g |

$347.00 | 2025-02-19 | ||

| Aaron | AR0031DT-100g |

Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol |

30618-84-9 | 100g |

$25.00 | 2025-02-10 |

Glycerol monomercaptoacetate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:30618-84-9)Glycerol Monomercaptoacetate

注文番号:LE15507

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:12

価格 ($):discuss personally

Glycerol monomercaptoacetate 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

30618-84-9 (Glycerol monomercaptoacetate) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30618-84-9)Glycerol monomercaptoacetate

清らかである:99%

はかる:5g

価格 ($):258.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:30618-84-9)Glyceryl monothioglycolate

清らかである:99%

はかる:200KG

価格 ($):問い合わせ